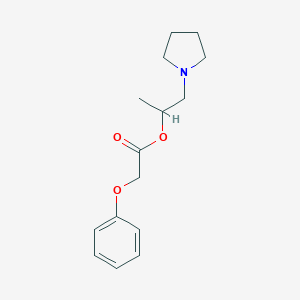

1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and autism spectrum disorders.

Mécanisme D'action

1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor, which is distinct from the glutamate-binding site. This prevents the activation of mGluR5 by glutamate, a neurotransmitter that regulates synaptic transmission and plasticity. By blocking mGluR5 signaling, this compound can modulate the activity of various downstream effectors, such as protein kinases, phosphatases, and ion channels.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissues. For example, this compound can inhibit the induction of long-term potentiation (LTP) in the hippocampus, a cellular model of learning and memory. It can also reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. In addition, this compound can attenuate the development of tolerance and dependence to drugs of abuse, such as cocaine and morphine.

Avantages Et Limitations Des Expériences En Laboratoire

1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate has several advantages as a research tool, including its high potency and selectivity for mGluR5, its well-established pharmacokinetics and pharmacodynamics, and its availability from commercial sources. However, there are also some limitations to its use, such as its potential off-target effects, its limited solubility in aqueous solutions, and its species-specific pharmacology.

Orientations Futures

There are several future directions for the research on 1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate and mGluR5. One direction is to investigate the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. Another direction is to develop novel mGluR5 antagonists with improved pharmacological properties, such as brain penetration, selectivity, and safety. Finally, there is a need to validate the therapeutic potential of mGluR5 antagonists in clinical trials, and to identify the patient populations that are most likely to benefit from these drugs.

Méthodes De Synthèse

The synthesis of 1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate involves the reaction of 1-methyl-2-(1-pyrrolidinyl)ethanol with phenoxyacetyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution of the hydroxyl group of the alcohol by the acyl chloride, followed by elimination of the hydrogen chloride to form the ester. The product can be purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

1-Methyl-2-(1-pyrrolidinyl)ethyl phenoxyacetate has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, pain perception, and drug addiction. This compound has also been used as a tool to validate the therapeutic potential of mGluR5 antagonists in animal models of neurological and psychiatric disorders.

Propriétés

Formule moléculaire |

C15H21NO3 |

|---|---|

Poids moléculaire |

263.33 g/mol |

Nom IUPAC |

1-pyrrolidin-1-ylpropan-2-yl 2-phenoxyacetate |

InChI |

InChI=1S/C15H21NO3/c1-13(11-16-9-5-6-10-16)19-15(17)12-18-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |

Clé InChI |

PPXRFVOCFKVDGO-UHFFFAOYSA-N |

SMILES |

CC(CN1CCCC1)OC(=O)COC2=CC=CC=C2 |

SMILES canonique |

CC(CN1CCCC1)OC(=O)COC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Tert-butylphenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294772.png)

![3-(4-Tert-butylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294773.png)

![3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294775.png)

![3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294776.png)

![3-(4-Tert-butylphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294781.png)

![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)

![3-(4-Tert-butylphenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294783.png)

![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)

![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)

![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)

![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)

![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)

![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)

![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)